molecular formula C19H25N5O3 B7192220 N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide

N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide

Cat. No.: B7192220
M. Wt: 371.4 g/mol
InChI Key: QAPVAFULJYKXQF-UHFFFAOYSA-N
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Description

N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a furan ring, and a piperidine ring, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-23-16(21-22-17(23)13-6-4-7-13)12-20-18(25)14-8-2-3-10-24(14)19(26)15-9-5-11-27-15/h5,9,11,13-14H,2-4,6-8,10,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPVAFULJYKXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCC2)CNC(=O)C3CCCCN3C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide typically involves multiple steps, starting with the preparation of the triazole and furan intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The furan ring is often prepared via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

The final step involves coupling the triazole and furan intermediates with a piperidine derivative under conditions that promote amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid).

    Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.

Major Products

    Oxidation: Furanones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The triazole ring, in particular, is known for its ability to form strong hydrogen bonds and coordinate with metal ions, which can enhance its binding properties.

Comparison with Similar Compounds

N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide can be compared with other compounds that feature similar structural motifs, such as:

    Triazole-based compounds: Known for their antimicrobial and antifungal properties.

    Furan-based compounds: Often used in the synthesis of pharmaceuticals and agrochemicals.

    Piperidine-based compounds: Commonly found in many natural products and pharmaceuticals.

The uniqueness of this compound lies in its combination of these three structural motifs, which can result in synergistic effects and enhanced biological activity.

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